[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
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Overview
Description
“[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride” is a chemical compound that includes an oxadiazole ring, which is a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The compound also contains an oxan-4-yl group .
Molecular Structure Analysis
The molecular structure of “this compound” includes an oxadiazole ring and an oxan-4-yl group . The InChI code for a related compound, “(3-methyl-1,2,4-oxadiazol-5-yl)(oxan-4-yl)methanamine hydrochloride”, is 1S/C9H15N3O2.ClH/c1-6-11-9(14-12-6)8(10)7-2-4-13-5-3-7;/h7-8H,2-5,10H2,1H3;1H
.
Physical And Chemical Properties Analysis
The molecular weight of a related compound, “(3-methyl-1,2,4-oxadiazol-5-yl)(oxan-4-yl)methanamine hydrochloride”, is 233.7 . The compound is a powder and is stored at room temperature .
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : A variety of oxadiazole compounds, including those similar to [5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride, have been synthesized using different methods. For instance, the synthesis of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine and 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine involved reacting p-toluic hydrazide and glycine via polyphosphoric acid condensation, yielding high yields and characterized by various spectroscopic techniques (Shimoga, Shin, & Kim, 2018).
Potential Biological and Medicinal Applications
- Cytotoxic Activity : N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines showed potential cytotoxic activity against various cancer cell lines, highlighting the therapeutic relevance of similar oxadiazole derivatives (Ramazani et al., 2014).
Applications in Chemical Synthesis
- Role in Multicomponent Synthesis : Oxadiazole compounds are used in multi-component synthesis processes. For example, (N-Isocyanimino)Triphenylphosphorane was used for preparing N-Benzyl-1-Phenyl-1-(5-Phenyl-1,3,4-Oxadiazol-2-yl)Methanamine derivatives in a catalyst-free, one-pot protocol (Ramazani, Rezaei, & Ahmadi, 2012).
Material Science Applications
- Energetic Materials : Some oxadiazole derivatives, such as 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, have been synthesized for potential use as insensitive energetic materials, highlighting their applicability in materials science (Yu et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c9-5-7-10-8(13-11-7)6-1-3-12-4-2-6;/h6H,1-5,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRNLVGIHAJSMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=NO2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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